Fmoc-D-phenylglycine(4-OtBu)
Description
Contextualization within Unnatural Amino Acid Chemistry
The world of proteins and peptides is built from a set of twenty standard, or proteinogenic, amino acids. However, the field of chemical biology has expanded significantly beyond this natural toolkit through the synthesis and application of unnatural amino acids (UAAs). pitt.edubitesizebio.com These are amino acids that are not among the 20 naturally encoded in the genetic code. bitesizebio.com UAAs can be chemically synthesized or found in nature, though most are the result of laboratory synthesis. bitesizebio.comqyaobio.com
The introduction of UAAs into peptides or proteins allows for the creation of molecules with novel properties and functions. qyaobio.com This can include enhanced stability, altered shapes, and unique biological activities. pitt.edubitesizebio.com The ability to create these modified molecules has opened up new avenues in drug discovery and materials science. pitt.eduacs.org Fmoc-D-phenylglycine(4-OtBu) is a prime example of a UAA that has become an important component in the synthesis of complex molecules. qyaobio.com Its unique structure, with the bulky tert-butyl group, influences its reactivity and solubility, making it a specialized building block.
Significance as a Building Block in Peptide and Peptidomimetic Research
The primary application of Fmoc-D-phenylglycine(4-OtBu) is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides in a controlled, step-by-step manner. In SPPS, the Fmoc group serves as a temporary shield for the amino group of the amino acid. chembk.com This protection is crucial as it prevents unwanted reactions while another amino acid is being attached to the growing peptide chain. chembk.com Once the coupling reaction is complete, the Fmoc group can be easily removed under basic conditions, typically with piperidine (B6355638), to allow for the next amino acid to be added. smolecule.com
The "D-" configuration of this amino acid is also significant. Most naturally occurring amino acids are in the "L-" configuration. The incorporation of D-amino acids like D-phenylglycine can make the resulting peptide more resistant to degradation by enzymes in the body, a desirable trait for therapeutic peptides.
Furthermore, the 4-OtBu group on the phenyl ring provides steric hindrance, which can influence the conformation and binding properties of the final peptide. This makes Fmoc-D-phenylglycine(4-OtBu) a valuable component in the design of peptidomimetics. beilstein-journals.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or higher affinity for their biological targets. beilstein-journals.orgbenthamdirect.com The use of building blocks like Fmoc-D-phenylglycine(4-OtBu) allows for the precise engineering of these complex molecules. researchgate.net
Historical Evolution and Current Trajectories in Arylglycine Derivative Research
Arylglycines, the class of amino acids to which D-phenylglycine belongs, have long been recognized as important structural motifs in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The development of efficient methods for synthesizing arylglycine derivatives has been a continuous area of research. beilstein-journals.orgnih.gov Historically, methods like the Strecker synthesis have been employed, but these often require harsh conditions and may not be suitable for creating a wide variety of derivatives. ehu.es
More recent research has focused on developing more versatile and milder synthetic routes. This includes the use of transition metal catalysis, such as palladium-catalyzed reactions, to form the key carbon-carbon bonds in arylglycine derivatives. frontiersin.orgchemrxiv.org These modern methods offer greater control over the stereochemistry of the final product, which is crucial for its biological activity. frontiersin.org
Current research continues to push the boundaries of arylglycine chemistry. Scientists are exploring new catalytic systems and reaction conditions to create even more complex and diverse arylglycine-containing molecules. beilstein-journals.orgehu.es The goal is to expand the toolbox of available building blocks for peptide and peptidomimetic synthesis, enabling the creation of novel therapeutics and research tools with precisely tailored properties. The ongoing development in this area underscores the continued importance of specialized compounds like Fmoc-D-phenylglycine(4-OtBu) in advancing chemical and biomedical research.
Chemical Data Table
| Property | Value |
| Compound Name | Fmoc-D-phenylglycine(4-OtBu) |
| CAS Number | 1270295-28-7 |
| Molecular Formula | C27H27NO5 |
| Molecular Weight | 445.5 g/mol |
| Appearance | White solid |
| Solubility | Insoluble in water; Soluble in methanol, dichloromethane |
Data sourced from multiple chemical suppliers and databases. chembk.comechemi.com
Properties
Molecular Weight |
445.52 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Fmoc D Phenylglycine 4 Otbu and Its Precursors
Stereoselective Synthesis Strategies for D-Phenylglycine Scaffolds
The creation of the D-phenylglycine core with the correct stereochemistry is a critical initial step. Various asymmetric synthesis methods have been developed to achieve high enantiomeric purity.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of D-phenylglycine synthesis, several catalytic approaches have proven effective.
One prominent method is the asymmetric Strecker synthesis. This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. For instance, chiral zirconium catalysts have been successfully employed in the enantioselective addition of hydrogen cyanide to aldimines, yielding α-amino nitriles which are precursors to α-amino acids like phenylglycine. acs.org Similarly, chemoenzymatic methods that couple the Strecker synthesis with a nitrilase reaction have been developed. frontiersin.org These methods can achieve high yields and enantiomeric excess. frontiersin.org
Another powerful approach involves the use of biocatalysts. Enzymes such as D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri can catalyze the reversible transamination from L-glutamic acid to benzoylformate, directly producing D-phenylglycine with excellent stereoselectivity. rsc.org Nitrilases have also been utilized for the kinetic resolution of racemic 2-phenyl-2-amino-acetonitrile, leading to the production of enantiomerically pure D-phenylglycine. scielo.br The use of whole-cell biocatalysts, such as Pseudomonas aeruginosa, has demonstrated the potential for efficient conversion of the corresponding amino nitrile to D-phenylglycine. scielo.br
Table 1: Comparison of Asymmetric Catalysis Methods for D-Phenylglycine Synthesis
| Catalytic Method | Catalyst Type | Key Features |
|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Zirconium Catalyst | Catalytic enantioselective addition to imines. acs.org |
| Chemoenzymatic Synthesis | Nitrilase | Coupled with Strecker synthesis for high yield and ee. frontiersin.org |
| Biocatalytic Transamination | D-phenylglycine aminotransferase | Stereo-inverting catalysis for direct D-phenylglycine production. rsc.org |
| Biocatalytic Kinetic Resolution | Nitrilase | Enantioselective hydrolysis of amino nitriles. scielo.br |
Chiral Auxiliary-Mediated Syntheses for Enantiocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A well-established method involves the use of oxazolidinone auxiliaries, such as those derived from (S)-4-benzyl-2-oxazolidinone. In this approach, the chiral auxiliary is attached to a prochiral substrate, and subsequent reactions, like alkylation, occur with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then cleaved to yield the desired chiral product.
(R)-Phenylglycine amide has also been employed as a chiral auxiliary in diastereoselective Strecker reactions. researchgate.net This method can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric ratios. researchgate.net Furthermore, carbohydrate-based chiral templates, such as N-(2,3,4,6-tetra-O-pivaloyl-D-glucopyranosyl)aldimine, have been utilized in the stereoselective synthesis of phenylglycine. mdpi.org The addition of trimethylsilyl (B98337) cyanide to this chiral imine, induced by a Lewis acid, proceeds with high diastereoselectivity. mdpi.org
Regioselective Functionalization at the Para Position of Phenylglycine
The introduction of the tert-butyl group at the para position of the phenyl ring is a key step in the synthesis of the target compound. This functionalization must be performed regioselectively.
Strategic Introduction of the tert-Butyl Moiety
The tert-butyl group is typically introduced onto the phenyl ring of a suitable precursor. One strategy involves the use of starting materials that already contain the 4-tert-butylphenyl group. For example, the synthesis can begin with 4-tert-butylbenzoic acid or a related derivative.
Alternatively, functionalization of the phenylglycine core can be achieved through methods like Friedel-Crafts alkylation. However, achieving high regioselectivity for the para position can be challenging due to the directing effects of the existing substituents.
A more controlled approach involves the synthesis of 4-tert-butoxyphenylglycine nitrile. google.com This can be prepared and then used as a precursor for the desired D-amino acid. google.com
Precursor Synthesis and Targeted Derivatization
The synthesis of Fmoc-D-phenylglycine(4-OtBu) often starts from a precursor like 4-tert-butoxyphenylglycine. A reported method involves the reaction of 4-tert-butoxyphenylglycine with a D-phenylalanine ester, followed by the introduction of the Fmoc protecting group. chembk.com The final step involves the removal of any other protecting groups under appropriate conditions to yield the target compound. chembk.com
The synthesis of precursors can also involve palladium-mediated C-H functionalization to introduce substituents at specific positions on the phenyl ring. mdpi.comacs.org While this is a powerful tool for creating a variety of substituted phenylglycine derivatives, the synthesis of the para-tert-butyl derivative is more commonly achieved through building block strategies.
Fmoc-Protection Strategies for Amino Acids in Research Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgactivotec.com
The introduction of the Fmoc group is commonly achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is typically carried out in a mixed aqueous-organic solvent system with a base like sodium bicarbonate.
The Fmoc group offers several advantages in peptide synthesis. Its removal under basic conditions is orthogonal to the acid-labile protecting groups often used for amino acid side chains and the linker to the solid support in Fmoc/tBu-based SPPS. wikipedia.orgnih.gov This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protected functionalities. total-synthesis.com Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, which can be monitored by UV spectroscopy to track the progress of the deprotection reaction. activotec.com
Table 2: Common Reagents for Fmoc Protection
| Reagent | Abbreviation | Common Application |
|---|---|---|
| Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Introduction of the Fmoc protecting group. wikipedia.org |
| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Alternative reagent for Fmoc protection. wikipedia.org |
| Piperidine | - | Base used for the removal of the Fmoc group. wikipedia.org |
Optimization of Fmoc-Group Introduction
The introduction of the Fmoc protecting group to the α-amino group of D-phenylglycine is a critical step that requires careful optimization to ensure high yield and purity. nih.gov A common method for this transformation is the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction conditions, such as solvent, base, and temperature, play a significant role in the efficiency of the Fmoc protection.
Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that may be difficult to separate from the final product. nih.gov To mitigate these issues, researchers have explored various strategies. One approach involves the intermediate silylation of the carboxylic acid group with reagents like chlorotrimethylsilane (B32843) to prevent oligomerization of the amino acid during the Fmoc protection step. nih.gov Furthermore, the use of improved oxime-based reagents has been investigated as a cleaner alternative to traditional N-hydroxysuccinimide activation for introducing the Fmoc group. nih.gov
The choice of base is also crucial in preventing side reactions. While organic bases are commonly employed, studies have shown that the reaction can be successfully carried out in aqueous media without the need for a catalyst, offering a more environmentally friendly approach. researchgate.net The reaction conditions, including the amount of water, can be optimized to improve both the yield and the reaction time. researchgate.net
Table 1: Comparison of Reagents for Fmoc-Group Introduction
| Reagent | Advantages | Disadvantages |
| Fmoc-Cl | Readily available | Can lead to side reactions |
| Fmoc-OSu | Generally cleaner reactions | May require specific activation |
| Fmoc-azide | Alternative method for introduction | Requires handling of potentially hazardous azide |
This table provides a summary of common reagents used for the introduction of the Fmoc protecting group and their respective advantages and disadvantages.
Compatibility with Orthogonal Protecting Group Strategies
The Fmoc/tBu protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality. iris-biotech.de This means that the two protecting groups can be removed selectively under different chemical conditions. iris-biotech.de The Fmoc group is labile to basic conditions, typically a solution of piperidine in a suitable solvent, while the tert-butyl (tBu) group is removed with strong acids, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com
This orthogonal scheme is particularly advantageous as it allows for the selective deprotection of the α-amino group for chain elongation without affecting the acid-labile side-chain protecting groups. ub.edu The compatibility of the Fmoc group with the tBu group on the side chain of Fmoc-D-phenylglycine(4-OtBu) is therefore a key feature for its use in the synthesis of complex peptides. iris-biotech.depeptide.com
The choice of side-chain protecting groups is critical for the successful synthesis of peptides. ub.edu For amino acids with functionalized side chains, a variety of protecting groups are available that are compatible with the Fmoc/tBu strategy. peptide.com For instance, in the case of aspartic acid and glutamic acid, tert-butyl esters are commonly used, which are cleaved under the same acidic conditions as the OtBu group of Fmoc-D-phenylglycine(4-OtBu). peptide.com
Table 2: Orthogonal Protecting Group Pairs in Peptide Synthesis
| Temporary (α-Amino) Protection | Permanent (Side-Chain) Protection | Deprotection Conditions |
| Fmoc | tBu, Trt, Pbf | Base (e.g., Piperidine) |
| Boc | Bzl, OBzl | Acid (e.g., TFA, HF) |
This table illustrates the concept of orthogonal protection in peptide synthesis, highlighting the commonly used Fmoc/tBu and Boc/Bzl strategies and their respective deprotection conditions.
Novel Synthetic Routes and Process Intensification in Academic Contexts
Mechanistic Investigations of Fmoc-D-phenylglycine(4-OtBu) Formation
The formation of the Fmoc-protected amino acid involves a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent. The mechanism of Fmoc group removal by a base like piperidine proceeds through a β-elimination pathway. embrapa.br Initially, the base abstracts the acidic proton from the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. wikipedia.orgembrapa.br
Understanding the mechanism of both the protection and deprotection steps is crucial for optimizing reaction conditions and minimizing side reactions. For instance, racemization of the phenylglycine residue is a known issue during peptide synthesis. researchgate.netluxembourg-bio.com Studies have shown that the base-catalyzed coupling step of Fmoc-phenylglycine is a critical point for racemization. luxembourg-bio.comresearchgate.net The choice of coupling reagents and bases can significantly impact the degree of epimerization. luxembourg-bio.compeptide.com
Table 3: Factors Influencing Racemization of Phenylglycine Residues
| Factor | Influence on Racemization | Mitigation Strategies |
| Base | Strong bases can promote epimerization | Use of milder bases (e.g., DMP, TMP) |
| Coupling Reagent | Certain reagents can increase racemization risk | Use of specific reagents (e.g., DEPBT, COMU) |
| Temperature | Higher temperatures can increase racemization | Optimization of reaction temperature |
This table summarizes key factors that can lead to the racemization of phenylglycine during peptide synthesis and suggests strategies to minimize this side reaction.
Green Chemistry Approaches in Precursor and Product Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" methods for peptide synthesis. nih.gov This includes the use of greener solvents, reducing the amount of waste generated, and employing more sustainable reagents. nih.govrsc.org
One area of focus has been the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives. tandfonline.com Researchers have investigated various green solvents and solvent mixtures for their ability to solubilize Fmoc-protected amino acids and swell the solid-phase resin. nih.govtandfonline.com For example, mixtures of anisole (B1667542) and N-octylpyrrolidone (NOP) have been identified as a promising green solvent system. tandfonline.com
Table 4: Green Chemistry Strategies in Peptide Synthesis
| Strategy | Description | Environmental Benefit |
| Green Solvents | Replacing hazardous solvents with safer alternatives (e.g., anisole/NOP, GVL) | Reduced toxicity and environmental impact |
| In situ Fmoc Removal | Combining coupling and deprotection steps to minimize washing | Reduced solvent consumption |
| Aqueous Synthesis | Performing reactions in water instead of organic solvents | Elimination of hazardous organic solvents |
| Greener Reagents | Using less toxic and more sustainable coupling and deprotection agents | Reduced waste and hazard |
This table outlines several green chemistry approaches being explored to make peptide synthesis more sustainable, along with their environmental benefits.
Applications of Fmoc D Phenylglycine 4 Otbu in Advanced Synthetic Chemistry Research
Incorporation into Peptide and Peptidomimetic Structures
The unnatural D-configuration of the α-carbon and the substituted phenyl ring of Fmoc-D-phenylglycine(4-OtBu) make it a valuable component for creating peptides and peptidomimetics with enhanced stability against enzymatic degradation and with constrained conformations, which can lead to improved biological activity and selectivity.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide science, enabling the efficient and automated synthesis of peptides. researchgate.net The incorporation of non-proteinogenic amino acids like Fmoc-D-phenylglycine(4-OtBu) into peptide sequences via SPPS is a key strategy for developing novel therapeutic leads and research tools.
The formation of the amide bond is the fundamental reaction in peptide synthesis. However, the coupling of sterically hindered or racemization-prone amino acids like phenylglycine derivatives presents a significant challenge. The increased acidity of the benzylic α-proton in phenylglycine makes it susceptible to epimerization under basic conditions commonly used in SPPS. researchgate.net Research has demonstrated that the base-catalyzed coupling step is the most critical for racemization of Fmoc-phenylglycine. luxembourg-bio.com
To mitigate this, careful selection and optimization of coupling reagents and bases are paramount. Studies have shown that certain combinations of reagents can significantly suppress racemization. For instance, the use of phosphonium- and aminium-based coupling reagents is a common strategy. While reagents like HATU are widely used, they can sometimes lead to racemization when paired with strong bases like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.com
Research has identified alternative combinations that provide superior stereochemical integrity. The use of (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) (DEPBT) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in conjunction with sterically hindered and weaker bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine has been shown to reduce racemization to negligible levels. researchgate.netluxembourg-bio.com These combinations are particularly effective for coupling Fmoc-phenylglycine derivatives. researchgate.net
| Coupling Reagent | Activating Agent | Base | Racemization Potential | Reference |
| HATU | HOBt/HOAt | DIPEA | High | luxembourg-bio.com |
| HBTU | HOBt | DIPEA | Moderate to High | bachem.com |
| PyBOP | HOBt | DIPEA | Moderate | bachem.com |
| DEPBT | - | TMP/DMP | Very Low | researchgate.netluxembourg-bio.com |
| COMU | - | TMP/DMP | Very Low | researchgate.netluxembourg-bio.com |
The choice of solid support (resin) is a critical parameter in SPPS. For the synthesis of peptide acids, benzyl alcohol-type linkers such as Wang or 4-hydroxymethylphenoxyacetic acid (HMPA) resins are commonly employed. sigmaaldrich.com However, the loading of the first amino acid onto these resins can be problematic for sterically hindered or racemization-prone residues. sigmaaldrich.com
For Fmoc-D-phenylglycine(4-OtBu), trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin, are often the preferred choice. sigmaaldrich.com The key advantage of these resins is that the loading of the first amino acid can be achieved without the need for carboxyl group activation, thereby minimizing the risk of racemization and the formation of dipeptides. sigmaaldrich.com Greener solvent alternatives, such as a mixture of ethyl acetate and acetonitrile, have also been explored for the loading of Fmoc-amino acids onto 2-CTC resins, showing comparable efficiency to traditional solvents like dichloromethane (DCM). iris-biotech.de
The loading capacity of the resin is another important consideration. High-loading resins can sometimes exacerbate aggregation issues, especially for hydrophobic peptide sequences. Therefore, for peptides containing multiple hydrophobic residues like Fmoc-D-phenylglycine(4-OtBu), a lower substitution resin may be advantageous.
| Resin Type | Linker Type | Loading Conditions | Advantages for Fmoc-D-phenylglycine(4-OtBu) | Reference |
| Wang Resin | p-alkoxybenzyl alcohol | DCC/DMAP or symmetrical anhydride (B1165640) | Commonly used for peptide acids. | sigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Fmoc-AA-OH, DIPEA in DCM or EtOAc/MeCN | Minimizes racemization during loading. sigmaaldrich.com | sigmaaldrich.comiris-biotech.de |
| Rink Amide Resin | Fmoc-Rink Amide | Standard coupling methods | Suitable for the synthesis of peptide amides. | sigmaaldrich.com |
Segment condensation is a powerful strategy for the synthesis of long peptides and small proteins. This approach involves the coupling of pre-synthesized, protected peptide fragments. The use of Fmoc-D-phenylglycine(4-OtBu) within these fragments can introduce specific structural features. However, fragment coupling is often more challenging than single amino acid coupling, with a higher risk of racemization at the C-terminal residue of the activated fragment.
To address this, coupling reagents known for their ability to suppress racemization are essential. Reagents such as DEPBT have demonstrated remarkable resistance to racemization and are therefore highly suitable for segment condensation. bachem.com The choice of the C-terminal amino acid of the fragment is also critical, with glycine and proline being the preferred residues to minimize epimerization. When a chiral amino acid like D-phenylglycine is at the C-terminus of a fragment, the risk of racemization is significant, and the use of racemization-suppressing reagents is mandatory.
Peptide aggregation, where the growing peptide chains interact with each other on the solid support, can lead to incomplete coupling and deprotection reactions, resulting in low yields and purity. Hydrophobic sequences are particularly prone to aggregation. The incorporation of Fmoc-D-phenylglycine(4-OtBu), with its bulky and hydrophobic nature, can contribute to this phenomenon.
Several strategies can be employed to mitigate peptide aggregation:
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation.
Solvent Choice: Using more polar or "difficult sequence" solvent mixtures, such as those containing N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can improve solvation of the peptide chains. sigmaaldrich.com
Backbone Protection: The introduction of backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, on the amide nitrogen of a preceding residue can effectively disrupt interchain hydrogen bonding and prevent aggregation. sigmaaldrich.com
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of aggregated structures. sigmaaldrich.com
Solution-Phase Peptide Synthesis Applications
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex, modified peptides. Fmoc-D-phenylglycine(4-OtBu) can be effectively utilized in solution-phase methodologies.
In solution-phase synthesis, the careful selection of protecting groups is crucial to ensure solubility of the intermediates and to allow for selective deprotection at various stages. The Fmoc group for N-terminal protection and the tert-butyl ether for the side-chain hydroxyl group provide an orthogonal protection scheme that is compatible with many solution-phase strategies. The tert-butyl ether is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and can be removed under acidic conditions (e.g., trifluoroacetic acid).
Coupling reagents used in solution-phase synthesis are similar to those used in SPPS, with a strong emphasis on minimizing racemization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and intermediates can be purified at each step, which can be an advantage for ensuring the purity of the final product.
Chemoenzymatic Peptide Synthesis Approaches
Chemoenzymatic Peptide Synthesis (CEPS) is a powerful strategy that merges the versatility of solid-phase peptide synthesis (SPPS) for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation. This hybrid approach is particularly advantageous for the production of large peptides and for incorporating unnatural amino acids.
The role of Fmoc-D-phenylglycine(4-OtBu) in CEPS lies in its initial incorporation into a peptide fragment via automated SPPS. beilstein-journals.org This chemically synthesized fragment, containing the conformationally-directing D-amino acid, can then be used as a substrate for enzymatic coupling to another peptide fragment. Enzymes such as omniligase-1, an engineered subtilisin variant, have demonstrated broad substrate specificity, catalyzing the ligation of peptide fragments under mild aqueous conditions. rsc.org
A typical CEPS workflow involving Fmoc-D-phenylglycine(4-OtBu) would proceed as follows:
SPPS of Fragments : A peptide segment containing the D-phenylglycine residue is synthesized using Fmoc-D-phenylglycine(4-OtBu) and other protected amino acids on a solid support.
Fragment Activation/Modification : The C-terminal end of one fragment is typically synthesized as an ester to prepare it for enzymatic recognition and ligation.
Enzymatic Ligation : The purified fragments are dissolved in an aqueous buffer with a specific ligase enzyme. The enzyme catalyzes the formation of a native peptide bond between the fragments, yielding the final, larger peptide.
This method allows for the precise placement of D-phenylglycine within a large protein or peptide sequence, a task that is challenging for purely biological synthesis methods. Furthermore, the enzymatic step avoids the use of harsh chemical reagents that could lead to side reactions or racemization, a known risk for phenylglycine residues under certain SPPS conditions. researchgate.netluxembourg-bio.comnih.gov
Role in the Design and Synthesis of Foldamers and Conformationally Constrained Peptides
Restricting the conformational flexibility of peptides is a key strategy for enhancing their biological activity, receptor selectivity, and metabolic stability. nih.gov Fmoc-D-phenylglycine(4-OtBu) is an important tool in this endeavor due to the strong conformational bias imparted by its D-configuration. While peptides composed solely of L-amino acids readily adopt canonical secondary structures like α-helices and β-sheets, the introduction of a D-amino acid disrupts these patterns and promotes the formation of specific, well-defined turns and non-natural helices. nih.gov These resulting structures are often referred to as "foldamers," which are oligomers that adopt specific, compact conformations. bris.ac.uk
In peptides composed of L-amino acids, a D-amino acid typically acts as a "helix breaker" for right-handed α-helices. However, its incorporation is a deliberate design choice to induce alternative helical structures. For instance, in oligomers of achiral amino acids like aminoisobutyric acid (Aib), the presence of a terminal chiral residue can dictate the screw sense of the entire helix, with D-amino acids favoring a left-handed (M-helix) conformation. bris.ac.uk The incorporation of Fmoc-D-phenylglycine(4-OtBu) can thus be used to control the global fold of a synthetic peptide, leading to stabilized structures with predictable three-dimensional shapes. This control is fundamental for designing peptides that can mimic the structure of protein domains or bind to specific biological targets.
Beta-turns and gamma-turns are secondary structure motifs that cause a reversal in the direction of the peptide backbone. They are critical for the folding of proteins and are often involved in molecular recognition events at the active sites of receptors and enzymes. nih.gov The inclusion of D-amino acids is a classic and highly effective strategy for inducing such turns. uni-kiel.de
Beta-Turns : These turns involve four amino acid residues (designated i to i+3). The specific stereochemistry of a D-amino acid is particularly favored at the i+1 position of type II' β-turns and the i+2 position of type I' β-turns, as it allows the peptide backbone to adopt the necessary dihedral angles for the turn with minimal steric strain. A D-Proline-L-Proline (dP-lP) template, for example, is a powerful turn mimetic used to stabilize antiparallel β-sheets. nih.gov Fmoc-D-phenylglycine(4-OtBu) can serve a similar function, with its bulky side chain further restricting the conformation.
Gamma-Turns : This three-residue turn (i to i+2) is often stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+2. An inverse γ-turn is readily accessible when a D-amino acid is placed at the i+1 position.
The use of Fmoc-D-phenylglycine(4-OtBu) allows for the rational design of peptides that mimic these turn structures, which is a common strategy in drug design to replicate the bioactive conformation of a larger peptide in a smaller, more stable molecule. nih.gov
| Turn Type | Residue Position for D-Amino Acid | Key Features | Reference Application |
|---|---|---|---|
| Type II' β-Turn | i+1 | Facilitates a sharp reversal of the peptide chain. | Stabilization of β-hairpins and cyclic peptides. |
| Type I' β-Turn | i+2 | Common turn type induced by D-amino acid placement. | Design of receptor-binding loops. |
| Inverse γ-Turn | i+1 | Creates a tight, three-residue turn structure. | Mimicking bioactive conformations of small peptides. nih.gov |
Contribution to Macrocyclization Strategies in Peptide Research
Macrocyclization is a widely used technique to improve the therapeutic properties of peptides by increasing their structural rigidity and resistance to enzymatic degradation. rsc.org However, the process of cyclizing a linear peptide presents a significant entropic challenge, often leading to low yields and the formation of intermolecular oligomers. The success of a macrocyclization reaction is highly dependent on the linear precursor's ability to adopt a "turn-like" or pre-organized conformation that brings its reactive termini into close proximity. uni-kiel.de
The incorporation of Fmoc-D-phenylglycine(4-OtBu) is a powerful strategy to facilitate efficient macrocyclization. nih.govrsc.org By inducing a β- or γ-turn, the D-amino acid pre-organizes the linear peptide into a conformation amenable to ring closure. This conformational constraint significantly lowers the activation energy for the intramolecular reaction, thereby increasing the yield of the desired cyclic monomer and suppressing competing side reactions. In some cases, the presence of a D-amino acid has been shown to be essential for cyclization to occur at all. uni-kiel.de This strategy is applicable to a wide range of cyclization chemistries, including traditional head-to-tail lactamization as well as thioether and "click" chemistry-based methods.
Utilization in Bioconjugation Research and Advanced Chemical Biology Probes
Peptides are increasingly used as probes to study biological systems, but their utility is often limited by rapid degradation by proteases in biological environments. A primary strategy to overcome this limitation is the incorporation of D-amino acids. The presence of a D-phenylglycine residue renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This enhanced stability significantly increases the biological half-life of the peptide probe, making it more effective for in vitro and in vivo studies.
While the primary function of the tert-butyl (OtBu) group on the phenyl ring is to serve as a protecting group during SPPS, its removal reveals a reactive phenol (B47542) handle that can be used for site-specific modification. After the peptide containing the D-4-hydroxyphenylglycine residue is synthesized and purified, the phenol group can be selectively targeted for the attachment of various molecular tags.
This approach offers a route to creating advanced chemical biology probes. For example, a fluorophore could be attached for use in cellular imaging, a biotin (B1667282) tag for affinity purification, or a cytotoxic drug for targeted delivery. This site-specific modification ensures a homogeneously labeled product, which is crucial for quantitative biological assays. This strategy complements other labeling methods like sortase-mediated transpeptidation by providing an orthogonal chemical handle for bioconjugation. nih.gov
Application in DNA-Encoded Chemical Libraries (DECLs)
DNA-Encoded Chemical Libraries (DECLs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast numbers of compounds simultaneously. The technology relies on the covalent linkage of a chemical entity to a unique DNA barcode that encodes its synthetic history. The construction of these libraries necessitates the use of building blocks that are compatible with aqueous, DNA-friendly reaction conditions. Fmoc-protected amino acids are frequently employed in the synthesis of peptide-based DECLs due to the mild, orthogonal deprotection conditions of the Fmoc group.
Fmoc-D-phenylglycine(4-OtBu) is a valuable scaffold in this context for several reasons. The D-phenylglycine core introduces conformational rigidity and aromatic interactions, which can be crucial for binding to biological targets. The 4-OtBu group serves as a stable, acid-labile protecting group for the phenolic hydroxyl functionality. This is particularly advantageous in DECL synthesis, where the DNA backbone is sensitive to harsh acidic or basic conditions. The tert-butyl ether is resistant to the basic conditions (typically piperidine) used for Fmoc group removal, ensuring the integrity of the hydroxyl group throughout the library synthesis. This orthogonality allows for selective deprotection of the N-terminus for further elongation of the peptide chain, while the 4-hydroxyl group can be unmasked in a later step for further diversification, if desired.
The general workflow for incorporating Fmoc-D-phenylglycine(4-OtBu) into a DECL is outlined below:
| Step | Description | Key Considerations |
| 1. Coupling | The carboxylic acid of Fmoc-D-phenylglycine(4-OtBu) is activated and coupled to the free amine of a DNA-conjugated scaffold or a growing peptide chain. | Use of DNA-compatible coupling reagents (e.g., EDC/HOAt) in aqueous buffered systems is essential to prevent DNA damage. |
| 2. Fmoc Deprotection | The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638), to expose the secondary amine for the next coupling step. | The reaction conditions must be carefully controlled to avoid any damage to the DNA tag. |
| 3. Iterative Cycles | Steps 1 and 2 are repeated with different Fmoc-amino acids to build a diverse peptide library. | Each coupling and deprotection step is followed by a ligation of a new DNA barcode to record the synthetic step. |
| 4. Final Deprotection | Side-chain protecting groups, such as the OtBu group, can be removed under acidic conditions if the final library is intended to have a free phenol. | This step is performed after the library synthesis is complete and is optional, depending on the desired final compounds. |
The use of building blocks like Fmoc-D-phenylglycine(4-OtBu) allows for the creation of DECLs with a high degree of chemical complexity and structural diversity, significantly expanding the chemical space that can be explored for new drug candidates.
"Click Chemistry" Applications with Derived Fmoc-D-phenylglycine(4-OtBu) Scaffolds
"Click chemistry," a term coined by K. Barry Sharpless, refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. Fmoc-protected amino acids are readily derivatized to incorporate azide or alkyne functionalities, making them valuable building blocks for click chemistry applications.
Fmoc-D-phenylglycine(4-OtBu) can be strategically modified to serve as a scaffold for click chemistry. For instance, the carboxylic acid can be converted to an amine, which can then be functionalized with an azido- or alkyne-containing moiety. Alternatively, the phenyl ring could be derivatized with a click handle prior to the introduction of the amino and carboxyl groups. The 4-OtBu group provides a stable protecting group that is compatible with the conditions required for these modifications and the subsequent click reaction.
The derivatization of Fmoc-D-phenylglycine(4-OtBu) for click chemistry applications opens up possibilities for creating complex molecular architectures. For example, an alkyne-modified Fmoc-D-phenylglycine(4-OtBu) derivative can be "clicked" onto a polymer resin functionalized with azide groups for solid-phase synthesis. This allows for the construction of peptide-like structures with triazole linkages, which can act as peptide bond isosteres and may confer improved metabolic stability.
Below is a table illustrating potential click chemistry applications with derived Fmoc-D-phenylglycine(4-OtBu) scaffolds:
| Scaffold Derivative | Click Partner | Resulting Structure | Potential Application |
| Alkyne-modified Fmoc-D-phenylglycine(4-OtBu) | Azide-functionalized solid support | Resin-bound phenylglycine derivative | Solid-phase synthesis of peptidomimetics |
| Azide-modified Fmoc-D-phenylglycine(4-OtBu) | Alkyne-containing fluorescent dye | Fluorescently labeled phenylglycine | Probes for biological imaging |
| Di-alkyne functionalized phenylglycine scaffold | Di-azide linker molecule | Cross-linked or macrocyclic structures | Constrained peptides with defined conformations |
Furthermore, phenylglycine itself has been shown to participate in [3+2] cycloaddition reactions for the synthesis of heterocyclic compounds. This suggests that derivatives of Fmoc-D-phenylglycine(4-OtBu) could be employed in similar cycloaddition strategies to generate novel, stereochemically defined heterocyclic scaffolds for drug discovery.
Application in the Synthesis of Chiral Ligands and Organocatalysts
The development of chiral ligands and organocatalysts is of paramount importance for asymmetric synthesis, which aims to produce enantiomerically pure compounds. Phenylglycine and its derivatives are valuable chiral building blocks for the synthesis of such ligands and catalysts due to their rigid backbone and the stereodirecting influence of
Structural and Conformational Elucidation of Fmoc D Phenylglycine 4 Otbu Within Synthetic Constructs
Advanced Spectroscopic Analysis for Conformational Studies of Peptides Containing Fmoc-D-phenylglycine(4-OtBu)
Spectroscopic methods are instrumental in defining the solution-state structure and dynamics of peptides. For constructs incorporating Fmoc-D-phenylglycine(4-OtBu), techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide invaluable insights into their three-dimensional architecture.
Multi-dimensional NMR spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution. For peptides containing Fmoc-D-phenylglycine(4-OtBu), NMR studies can reveal detailed information about local and global conformation. While specific data for peptides containing this exact residue is not extensively published, the principles of NMR analysis of similar modified peptides are well-established.
Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign proton resonances and establish through-bond and through-space connectivities. The chemical shifts of the α-proton of the D-phenylglycine residue, in conjunction with NOE patterns, can indicate preferred backbone torsion angles (phi, ψ). The presence of the bulky Fmoc and tert-butyl groups is expected to sterically hinder conformational freedom, potentially favoring a more extended or specific turn-like conformation.
Table 1: Representative ¹H-NMR Chemical Shifts for a Hypothetical Peptide fragment containing D-phenylglycine(4-OtBu)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Fmoc-H | 7.20-7.80 | m | - |
| Phenyl-H | 6.90-7.30 | m | - |
| α-H | 5.20 | d | 7.5 |
| NH | 8.10 | d | 7.5 |
| tert-Butyl | 1.30 | s | - |
Note: This table is illustrative and represents typical chemical shift ranges for such protons. Actual values would vary depending on the specific peptide sequence and solvent conditions.
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. chemimpex.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures.
The CD spectrum of a peptide containing D-amino acids will exhibit mirror-image features compared to its all-L-amino acid counterpart. For instance, a left-handed helical conformation would show a positive Cotton effect around 220 nm and a negative one around 195 nm. Studies on peptides with unnatural amino acids have shown that their incorporation can significantly alter the CD spectra, indicating conformational changes. chapman.edu
Table 2: Expected Circular Dichroism Features for Different Secondary Structures in Peptides
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn | Varies, often weak signals | Varies |
| Random Coil | ~212 | ~195 |
Note: The incorporation of D-amino acids and bulky side chains can lead to deviations from these canonical values.
X-ray Crystallography Studies of Peptide/Peptidomimetic Constructs Incorporating Fmoc-D-phenylglycine(4-OtBu)
X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of molecules in the solid state. For peptides containing Fmoc-D-phenylglycine(4-OtBu), crystallographic studies would be invaluable in precisely defining the bond angles, torsion angles, and intermolecular interactions.
Table 3: Hypothetical Crystallographic Data for a Peptide Containing D-phenylglycine(4-OtBu)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 |
| Resolution (Å) | 1.8 |
| R-factor | 0.05 |
Note: This table presents plausible crystallographic data for a small peptide and is for illustrative purposes only.
Computational Chemistry and Molecular Modeling for Conformational Prediction and Analysis
Computational methods are essential for predicting and analyzing the conformational landscape of peptides, providing a dynamic picture that complements experimental data.
Accurate molecular modeling relies on well-parameterized force fields. Standard force fields like CHARMM and AMBER are primarily parameterized for the 20 proteinogenic amino acids. The inclusion of non-standard residues like Fmoc-D-phenylglycine(4-OtBu) requires the development and validation of new parameters.
This process typically involves quantum mechanical (QM) calculations to determine partial atomic charges, bond lengths, bond angles, and dihedral angle potentials for a model compound representing the new residue. These QM data are then used to parameterize the classical force field. Recently, significant efforts have been made to extend force fields like CHARMM36 to include a wide range of non-standard amino acids, which facilitates the in silico study of modified peptides. scienceopen.comacrotein.com Such extensions provide a foundation for accurately modeling peptides containing arylglycine derivatives.
Molecular dynamics (MD) simulations use the laws of classical mechanics to simulate the motions of atoms and molecules over time. For peptides containing Fmoc-D-phenylglycine(4-OtBu), MD simulations can provide insights into their conformational dynamics, solvent interactions, and the stability of different secondary structures.
MD simulations can explore the conformational space available to the peptide, identifying low-energy conformations and the transitions between them. The bulky and hydrophobic nature of the tert-butylphenyl group is expected to influence peptide folding and aggregation. Simulations can reveal how this group interacts with the surrounding solvent and other parts of the peptide, potentially leading to specific hydrophobic collapse or shielding from the aqueous environment. Studies on peptides with other modified amino acids have shown that MD simulations can successfully predict conformational changes and interactions with biological membranes or other molecules. avantorsciences.combldpharm.com
Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Modified Peptide
| Parameter | Setting |
| Force Field | CHARMM36m (with custom parameters for D-Phg(4-OtBu)) |
| Water Model | TIP3P |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 500 ns |
Note: These are representative parameters for a standard MD simulation setup.
Influence on Secondary Structure Formation and Stability in Peptides
The conformational landscape of a peptide is largely dictated by the intrinsic properties of its constituent amino acid residues. The introduction of Fmoc-D-phenylglycine(4-OtBu) imposes specific local conformational constraints that can propagate through the peptide backbone, leading to distinct secondary structural preferences. The key structural features of this amino acid—the D-configuration of the α-carbon, the direct attachment of a bulky aromatic side chain, and the sterically demanding tert-butyl group—collectively determine its impact on peptide architecture.
The canonical right-handed α-helix is a common secondary structural motif in peptides and proteins, characterized by a specific arrangement of backbone dihedral angles (φ, ψ) that is energetically favorable for L-amino acids. The incorporation of a D-amino acid, such as D-phenylglycine, is generally considered to be disruptive to this conformation. The D-configuration forces the backbone into a region of the Ramachandran plot that is unfavorable for a right-handed helix, leading to a local destabilization or "kink" in the helical structure.
However, the bulky side chain of Fmoc-D-phenylglycine(4-OtBu) can also exert a stabilizing influence under certain contexts. It has been proposed that large, non-polar side chains can shield the backbone hydrogen bonds of an α-helix from the aqueous solvent, thereby protecting them from competition with water molecules and enhancing helical stability nih.gov. The tert-butylphenyl group is exceptionally bulky and could potentially create such a protective hydrophobic shield. Therefore, the net effect of incorporating Fmoc-D-phenylglycine(4-OtBu) on an α-helix is a balance between the disruptive effect of its D-stereochemistry and the potential stabilizing effect of its sterically demanding side chain.
Experimental studies on peptides containing other bulky side chains have shown varied effects. For instance, amino acids with significant steric bulk at the β-carbon can destabilize α-helices due to steric clashes with the helix backbone libretexts.org. Conversely, computational studies have demonstrated that bulky side chains can enhance helical stability by reducing the accessibility of the peptide backbone to water nih.gov.
| Peptide Sequence | Position of Substitution | Observed Helicity (%) | Interpretation | Reference |
|---|---|---|---|---|
| Ac-EAAAKEAAAKEAAAKA-NH2 | - | 45 | Parent helical peptide | Fictional Data |
| Ac-EAAAKX AAAKEAAAKA-NH2 | 6 | 15 | Disruption of helix | Fictional Data |
| Ac-EAAAKEAAAKX AAAKA-NH2 | 11 | 20 | Disruption of helix | Fictional Data |
Table 1. Hypothetical circular dichroism data illustrating the potential impact of substituting an L-alanine with Fmoc-D-phenylglycine(4-OtBu) (X ) on the helicity of a model peptide.
In contrast to their disruptive effect on α-helices, D-amino acids can be readily accommodated within β-sheet structures. nih.gov β-sheets are formed by the lateral association of extended β-strands, and their stability is derived from inter-strand hydrogen bonding. The extended conformation of the peptide backbone in a β-strand can accommodate both L- and D-amino acids. The side chains in a β-sheet project alternately above and below the plane of the sheet, which can minimize steric hindrance from bulky residues like the 4-tert-butoxyphenyl group wikipedia.orgproteopedia.org.
The presence of Fmoc-D-phenylglycine(4-OtBu) can, in fact, promote the formation of β-sheets, particularly antiparallel β-sheets, by facilitating the formation of β-turns, which are essential for reversing the direction of the peptide chain. The bulky and hydrophobic nature of the 4-tert-butoxyphenyl side chain can also contribute to the stability of the β-sheet through hydrophobic interactions with other non-polar residues within the sheet's core or between stacked sheets bionity.com.
Research on peptides containing phenylglycine derivatives has highlighted their propensity to adopt extended conformations, which is a prerequisite for β-strand formation rsc.orgresearchgate.net. The restricted rotation around the N-Cα and Cα-C bonds due to the bulky side chain can favor these extended structures.
| Peptide Model | Key Residues | Dominant Secondary Structure | H-Bonding Pattern | Reference |
|---|---|---|---|---|
| GVGX GVG | D-Phg(4-OtBu) at X | β-sheet | Inter-strand | Fictional Data |
| VX VIT | D-Phg(4-OtBu) at X | β-sheet | Inter-strand | Fictional Data |
Table 2. Predicted structural characteristics of model peptides incorporating Fmoc-D-phenylglycine(4-OtBu) (X ), suggesting a preference for β-sheet formation.
Perhaps the most significant influence of D-amino acids on peptide secondary structure is their ability to induce and stabilize reverse turns, particularly β-turns. A β-turn is a four-residue motif that reverses the direction of the polypeptide chain by nearly 180 degrees. These structures are critical for the formation of globular proteins and antiparallel β-sheets.
D-amino acids preferentially occupy the i+1 position of type II' β-turns and the i+2 position of type I' β-turns. In these positions, their side chains can project away from the turn, minimizing steric hindrance. The incorporation of Fmoc-D-phenylglycine(4-OtBu) at these specific locations within a peptide sequence can strongly favor the formation of a well-defined β-turn.
Studies on constrained residues have shown that they can dictate the formation of specific turn structures nih.gov. The rigid nature of the phenylglycine backbone, combined with the D-configuration, makes Fmoc-D-phenylglycine(4-OtBu) a potent turn-inducing element. The bulky 4-tert-butoxyphenyl group can further stabilize the turn through long-range hydrophobic interactions with other parts of the peptide.
| Turn Type | Residue Position | Favorable Residue | Torsional Angles (φ, ψ) of X |
|---|---|---|---|
| Type I' | i+2 | D-Amino Acid | (90°, 0°) |
| Type II' | i+1 | D-Amino Acid | (60°, -120°) |
Table 3. Common β-turn types where a D-amino acid such as D-phenylglycine(4-OtBu) is favorably accommodated, along with the idealized dihedral angles for the D-residue.
Derivatization and Analog Development of Fmoc D Phenylglycine 4 Otbu for Research Purposes
Modifications at the Phenyl Ring for Electronic or Steric Tuning
Modifications to the phenyl ring of phenylglycine derivatives are a powerful tool for systematically altering the electronic and steric properties of the amino acid side chain. These changes can have profound effects on the conformation and binding affinity of peptides incorporating these analogs.
For Fmoc-D-phenylglycine(4-OtBu), the para-tert-butoxy group already influences the electronics of the phenyl ring through its electron-donating character. Further modifications can be envisioned by introducing various substituents at other positions on the ring. For instance, the introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), can decrease the electron density of the aromatic ring, potentially altering cation-π interactions or hydrogen bond accepting capabilities. Conversely, adding electron-donating groups like methoxy (B1213986) (OCH₃) or additional alkyl groups would increase the electron density.
Steric properties can be modulated by introducing bulky groups onto the phenyl ring. While the existing tert-butoxy (B1229062) group provides significant steric bulk, the addition of other substituents can further refine the shape and volume of the side chain. This steric tuning is critical for optimizing the fit of a peptide into a specific binding pocket of a target protein. The ability to precisely tune these properties allows for the systematic exploration of structure-activity relationships (SAR) rsc.orgnih.gov.
| Modification | Substituent | Expected Electronic Effect | Expected Steric Effect |
| Electron-Withdrawing | -NO₂ | Decrease electron density | Moderate increase in bulk |
| Electron-Withdrawing | -CN | Decrease electron density | Minimal increase in bulk |
| Electron-Donating | -OCH₃ | Increase electron density | Moderate increase in bulk |
| Steric Bulk | -CH(CH₃)₂ | Minimal electronic effect | Significant increase in bulk |
This table presents hypothetical modifications to the phenyl ring of a phenylglycine derivative and their generally expected effects on electronic and steric properties.
N-Terminal and C-Terminal Modifications in Peptide Synthesis
In the context of peptide synthesis, modifications at the N-terminus and C-terminus of a peptide chain containing Fmoc-D-phenylglycine(4-OtBu) are standard procedures to enhance stability, mimic natural structures, or introduce specific functionalities.
C-Terminal Modifications: The C-terminal carboxylic acid is frequently converted to an amide to neutralize the negative charge, which can be crucial for biological activity. Many naturally occurring peptide hormones and neurotransmitters possess a C-terminal amide nih.gov. This modification can also enhance the peptide's resistance to carboxypeptidases. C-terminal amidation is typically achieved by using an amide-forming resin during SPPS peptide.com.
| Terminus | Modification | Purpose | Common Reagent/Method |
| N-Terminus | Acetylation | Increased metabolic stability, charge neutralization | Acetic anhydride (B1165640) cem.denih.gov |
| N-Terminus | Biotinylation | Affinity labeling, detection | Activated biotin (B1667282) esters |
| C-Terminus | Amidation | Mimicking natural peptides, increased stability, charge neutralization | Rink amide resin, Sieber amide resin peptide.com |
| C-Terminus | Esterification | Prodrug strategies, altering solubility | Various alcohols with coupling agents |
This table summarizes common N-terminal and C-terminal modifications applicable to peptides containing Fmoc-D-phenylglycine(4-OtBu).
Side-Chain Functionalization Strategies for Orthogonal Reactivity
The tert-butyl (OtBu) group on the phenyl ring of Fmoc-D-phenylglycine(4-OtBu) serves as a protecting group for the hydroxyl functionality. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The concept of orthogonal protection is central to the selective functionalization of amino acid side chains. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups on the peptide peptide.comsigmaaldrich.com.
The tert-butyl ether is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA) thermofisher.com. Once the tert-butyl group is removed, the free phenol (B47542) on the D-phenylglycine side chain becomes available for a variety of functionalization reactions.
Strategies for functionalizing the deprotected phenol include:
Alkylation: Reaction with alkyl halides to introduce new ether linkages.
Acylation: Reaction with acyl chlorides or anhydrides to form esters.
Phosphorylation: Introduction of a phosphate (B84403) group to mimic post-translational modifications.
Glycosylation: Attachment of sugar moieties to create glycopeptides.
The choice of subsequent reactions depends on the research goal, such as introducing a fluorescent probe for imaging, a reactive group for cross-linking, or a specific modification to study biological signaling pathways.
| Protecting Group | Removal Condition | Orthogonal to | Example Use |
| tert-Butyl (tBu) | Strong acid (e.g., TFA) thermofisher.com | Fmoc (base-labile) | Protecting hydroxyl and carboxyl groups |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | tBu (acid-labile) | N-terminal protection |
| Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Fmoc, tBu | Side-chain amine or carboxyl protection |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine | Fmoc, tBu | Side-chain amine protection |
This table illustrates the concept of orthogonal protection with examples of protecting groups commonly used in peptide synthesis.
Isotopic Labeling for Mechanistic Studies or Advanced Spectroscopy
Isotopic labeling is an indispensable tool for detailed mechanistic studies and advanced spectroscopic analysis of peptides and proteins, particularly using nuclear magnetic resonance (NMR) spectroscopy. By replacing naturally abundant atoms with their heavier, stable isotopes, such as replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N, researchers can selectively monitor specific atoms within a molecule.
Fmoc-D-phenylglycine(4-OtBu) can be synthesized with isotopic labels incorporated into its structure. For instance, uniform ¹³C and ¹⁵N labeling of the entire amino acid can be achieved by using labeled starting materials in its chemical synthesis. This double labeling is particularly powerful for three-dimensional structure determination of peptides and proteins by NMR, as it allows for the use of triple-resonance experiments to resolve complex spectra protein-nmr.org.uk.
Alternatively, site-specific labeling can be employed, where only certain atoms are isotopically enriched. This approach is useful for simplifying spectra and focusing on specific regions of a peptide, such as the binding interface with a target protein. Mass spectrometry is also a key technique used to quantify the degree of isotopic enrichment in labeled peptides nih.gov. The use of isotopically labeled amino acids is a mature field, with established methods for their incorporation into peptides during solid-phase synthesis whiterose.ac.uk.
| Isotope | Natural Abundance (%) | Application in Peptide Research |
| ¹³C | 1.1 | NMR spectroscopy for structure and dynamics studies |
| ¹⁵N | 0.37 | NMR spectroscopy for backbone and side-chain analysis |
| ²H (Deuterium) | 0.015 | Simplifying ¹H NMR spectra, studying dynamics |
This table provides an overview of common stable isotopes used for labeling amino acids and their primary applications in peptide research.
Analytical Methodologies for Research on Fmoc D Phenylglycine 4 Otbu and Its Synthetic Constructs
Advanced Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatography is the cornerstone of purity assessment in peptide synthesis. For complex molecules like Fmoc-D-phenylglycine(4-OtBu) derivatives, which can exist as diastereomers and be part of intricate reaction mixtures, advanced chromatographic methods are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity
The control of chiral purity is a critical attribute for Nα-Fmoc protected amino acids used in the manufacturing of therapeutic peptides to minimize the risk of undesired pharmacological effects from diastereomeric impurities. rsc.org The stereochemical integrity of the D-phenylglycine moiety is paramount, as racemization can occur during peptide synthesis, particularly during the base-catalyzed coupling step. researchgate.netnih.gov Chiral HPLC is the definitive technique for assessing the enantiomeric or diastereomeric purity of Fmoc-D-phenylglycine(4-OtBu) and the resulting peptides. phenomenex.com
Research has focused on developing enantioselective HPLC methods using various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven highly effective for the chiral recognition of Fmoc-amino acids. rsc.orgphenomenex.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Key parameters that are optimized for successful chiral separations include the mobile phase composition (often a mix of a nonpolar solvent like n-hexane and a more polar alcohol like isopropanol), the use of additives like trifluoroacetic acid (TFA), flow rate, and temperature. rsc.orgrsc.org For many Fmoc-amino acids, reversed-phase conditions using acetonitrile and TFA as an acidic additive have shown excellent resolution on polysaccharide-based CSPs. phenomenex.com The goal is to achieve baseline resolution (Rs > 1.5) between the desired diastereomer and any unwanted stereoisomers, allowing for precise quantification of purity, often exceeding 99.8% enantiomeric excess (ee). phenomenex.com
Table 1: Factors Influencing Chiral HPLC Separation of Fmoc-Amino Acids
| Parameter | Description | Impact on Separation | Typical Conditions |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The column packing material that provides the chiral recognition environment. | Determines the selectivity (α) and resolution (Rs) of the separation. rsc.org | Polysaccharide-based (e.g., Lux Cellulose-2, CHIRALPAK IA, IC). rsc.orgphenomenex.com |
| Mobile Phase | The solvent system that carries the analyte through the column. | Solvent polarity and composition significantly affect retention times and chiral recognition. rsc.org | Normal Phase: Hexane/Isopropanol with TFA. rsc.org Reversed Phase: Acetonitrile/Water with TFA. phenomenex.com |
| Additive | Modifiers added to the mobile phase, such as acids or bases. | Improves peak shape and can enhance selectivity. TFA is a common choice. phenomenex.com | 0.1% Trifluoroacetic Acid (TFA). rsc.org |
| Flow Rate | The speed at which the mobile phase moves through the column. | Affects analysis time and can influence resolution. | 1.0 mL/min. rsc.org |
| Temperature | The operating temperature of the column. | Can alter the thermodynamics of the chiral interaction, affecting selectivity and resolution. rsc.org | Ambient or controlled (e.g., 25°C). |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
During the synthesis of peptides containing Fmoc-D-phenylglycine(4-OtBu), the reaction mixture can be complex, containing the desired product, unreacted starting materials, deletion sequences, and other side-products. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hybrid technique that provides both separation and identification of these components. nih.gov
The LC component, typically a reversed-phase HPLC, separates the mixture based on the hydrophobicity of the analytes. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the desired peptide and the identification of impurities.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides structural information that can confirm the peptide sequence and identify the location of modifications or points of truncation. springernature.com LC-MS/MS is crucial for in-process controls and for the final characterization of purified peptides, ensuring that complex mixtures are thoroughly analyzed. acs.org
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Studies
While LC-MS provides nominal mass data, high-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.govacs.org This precision allows for the determination of the elemental composition of Fmoc-D-phenylglycine(4-OtBu) and its peptide derivatives, providing unequivocal structural confirmation.
Fragmentation studies using tandem mass spectrometry (e.g., ESI-MS/MS) are particularly informative for peptides. The presence of the Fmoc protecting group influences the fragmentation pathways of peptides. nih.gov In positive-ion mode, protonated Fmoc-protected peptides can yield characteristic b₁⁺ ions. A common fragmentation pathway involves a McLafferty-type rearrangement followed by the loss of CO₂, resulting in an [M+H-Fmoc+H]⁺ ion. Subsequent fragmentation (MS³) of this ion can be used to distinguish between positional isomers. nih.gov Negative-ion mode can also provide complementary data to differentiate isomers. nih.gov These detailed fragmentation studies are essential for the complete structural elucidation of novel synthetic constructs.
Spectrophotometric Monitoring of Fmoc-Deprotection
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). bachem.com The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). springernature.com
This cleavage reaction proceeds via a β-elimination mechanism, liberating the free amine on the peptide and producing a dibenzofulvene (DBF) intermediate. researchgate.net The DBF molecule is highly reactive and is trapped by the excess piperidine to form a stable dibenzofulvene-piperidine adduct. springernature.com
This adduct possesses a strong chromophore with a distinct UV absorbance maximum around 300 nm. nih.govrsc.org This property forms the basis of a simple, reliable, and quantitative spectrophotometric assay to monitor the deprotection step. By collecting the piperidine solution after the cleavage reaction and measuring its absorbance, one can quantify the amount of Fmoc group removed. This data is used to:
Determine the initial loading of the first amino acid onto the resin. springernature.com
Monitor the efficiency of each deprotection step throughout the synthesis. nih.gov
Calculate the concentration of peptides cleaved from a solid support. nih.gov
The concentration is calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. rsc.org
Table 2: Spectrophotometric Quantification of Fmoc-Deprotection
| Parameter | Symbol | Value/Unit | Role in Calculation |
|---|---|---|---|
| Absorbance | A | Dimensionless | Measured value at ~300 nm. |
| Molar Extinction Coefficient | ε | ~7800 M⁻¹cm⁻¹ | A constant for the DBF-piperidine adduct. rsc.org |
| Path Length | l | cm | The width of the cuvette, typically 1 cm. |
| Volume | V | L | Total volume of the collected deprotection solution. |
| Resin Mass | m | g | Mass of the resin sample used. |
| Resin Loading | f | mmol/g | Calculated as: (A * V) / (ε * l * m). rsc.org |
Qualitative and Quantitative Tests for Free Amino Groups in SPPS Monitoring
To ensure the successful synthesis of the target peptide, it is crucial to confirm that each coupling and deprotection step proceeds to completion. While spectrophotometry quantifies Fmoc removal, qualitative colorimetric tests performed on the resin beads are used to detect the presence or absence of free primary amines. peptide.com
The most common method is the Kaiser test, which is based on the reaction of ninhydrin with primary amines. iris-biotech.de A few beads of the peptide-resin are sampled, washed, and heated with ninhydrin reagents. The outcome indicates the status of the reaction:
Intense Blue Color: Indicates the presence of free primary amines, confirming a successful deprotection step.
Yellow/Colorless: Indicates the absence of free primary amines, confirming a successful coupling reaction where the amine has been acylated. iris-biotech.de
The Kaiser test is highly sensitive for primary amines. iris-biotech.de However, it is important to note that N-terminal proline, a secondary amine, gives a less intense reddish-brown color. peptide.com For peptides containing secondary amines or for more critical applications, alternative tests like the chloranil test can be used. iris-biotech.de These simple, rapid tests are performed after each coupling and deprotection cycle and are fundamental to identifying and rectifying incomplete reactions, thereby preventing the accumulation of deletion sequences and ensuring the synthesis of a high-purity final product. peptide.com
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The landscape of peptide synthesis is rapidly shifting towards automated and continuous-flow methodologies to enhance efficiency, speed, and purity. Fmoc-D-phenylglycine(4-OtBu) is well-positioned to be integrated into these advanced platforms.
Automated fast-flow peptide synthesis (AFPS) systems significantly reduce the time required for amino acid incorporation, with some platforms achieving cycle times of less than two minutes per residue. nih.gov These systems often operate at elevated temperatures (e.g., 60°C) to accelerate both coupling and deprotection steps, which are known to be sequence-dependent. nih.govpentelutelabmit.com The stability of the Fmoc group and the acid-labile tert-butyl (OtBu) group under these rapid, heated cycles is crucial. As a standard Fmoc/tBu protected amino acid, Fmoc-D-phenylglycine(4-OtBu) is compatible with these processes.
Key Research Findings:
Speed and Efficiency: Flow-based platforms can incorporate amino acid residues in as little as 40 seconds to 3 minutes, a significant improvement over traditional batch methods that can take up to an hour per cycle. nih.govresearchgate.net
Real-Time Monitoring: Many automated synthesizers incorporate UV-Vis detectors to monitor the release of the Fmoc chromophore during the deprotection step. This provides real-time feedback on the efficiency of each cycle, allowing for immediate optimization. nih.govnih.gov
Reduced Waste and Cost: The efficiency of flow chemistry can lead to reduced solvent and reagent consumption, addressing sustainability challenges in peptide production. chemrxiv.org
The incorporation of building blocks like Fmoc-D-phenylglycine(4-OtBu) into these automated workflows is essential for the rapid synthesis of peptides containing unnatural amino acids, which are of great interest for therapeutic and materials applications. The primary challenge associated with phenylglycine derivatives in SPPS is the risk of racemization due to the increased acidity of the benzylic α-proton. researchgate.netfao.orgsemanticscholar.org Research in flow chemistry is exploring optimized coupling reagents and conditions, such as the use of DEPBT or COMU with specific bases, to minimize this epimerization, ensuring the stereochemical integrity of the final peptide. researchgate.net
| Parameter | Traditional Batch SPPS | Automated Fast-Flow SPPS |
|---|---|---|
| Typical Cycle Time | 60-100 minutes | < 5 minutes |
| Operating Temperature | Room Temperature | Room Temperature to 60°C or higher |
| Process Monitoring | Often indirect (e.g., Kaiser test) | Real-time UV-Vis monitoring |
| Reagent Consumption | High (large excess used) | Optimized and lower |
| Compatibility | Compatible with Fmoc-D-phenylglycine(4-OtBu) | Compatible with Fmoc-D-phenylglycine(4-OtBu) |
Development of New Protecting Group Strategies Complementary to Fmoc
The orthogonality of the Fmoc/tBu strategy is the cornerstone of modern SPPS. However, the synthesis of increasingly complex and modified peptides necessitates an expanded toolkit of protecting groups. Research is focused on developing novel protecting groups that are compatible with the Fmoc methodology but can be removed under highly specific, orthogonal conditions.
The presence of the tert-butyl ether on the phenyl ring of Fmoc-D-phenylglycine(4-OtBu) represents a standard side-chain protection strategy. Future developments will likely involve the creation of derivatives of phenylglycine with novel protecting groups that offer different lability characteristics. This would enable site-specific modifications of a peptide chain while it is still attached to the resin.
For instance, protecting groups removable by enzymes, light (photolabile groups), or specific metal catalysts would allow for selective deprotection of a single residue within a complex peptide. This would facilitate the synthesis of branched, cyclic, or site-specifically conjugated peptides where Fmoc-D-phenylglycine(4-OtBu) or a variant could serve as a key branching point or conjugation site.
Exploration in Supramolecular Chemistry and Materials Science
Peptides capable of self-assembly into well-ordered nanostructures are at the forefront of materials science and biomedical engineering. The Fmoc group itself is a powerful driver of self-assembly through π-π stacking interactions. When attached to short peptide sequences, it can induce the formation of nanofibers, nanotubes, and hydrogels. nih.govmdpi.comnih.gov
The incorporation of Fmoc-D-phenylglycine(4-OtBu) into these self-assembling sequences offers intriguing possibilities:
Structural Rigidity: The phenylglycine residue imparts a higher degree of conformational constraint compared to flexible residues like glycine, potentially leading to more defined and stable nanostructures.
Stereochemical Control: The use of a D-amino acid can influence the chirality and morphology of the resulting self-assembled structures. It also provides enhanced resistance to enzymatic degradation by proteases, a crucial feature for in vivo applications of peptide-based biomaterials. mdpi.com
Functionalization: The protected hydroxyl group on the phenyl ring (4-OtBu) serves as a latent functional handle. After synthesis and self-assembly, the tert-butyl group can be removed to expose the phenol (B47542), which can then be used for post-assembly modification, such as conjugating drugs, imaging agents, or targeting ligands.
Fmoc-dipeptides, particularly Fmoc-diphenylalanine (Fmoc-FF), are widely studied for their ability to form robust hydrogels suitable for 3D cell culture and drug delivery. nih.govnih.govrsc.org By analogy, short peptides containing Fmoc-D-phenylglycine(4-OtBu) could be designed to form hydrogels with tailored mechanical properties and biological stability, making them promising candidates for tissue engineering scaffolds. nih.gov
Interdisciplinary Research with Computational Design and Machine Learning in Peptide Science
The convergence of peptide chemistry with computational science is revolutionizing how peptides are designed and synthesized. Machine learning (ML) and deep learning models are being developed to predict and optimize synthesis outcomes, guide the design of novel peptide structures, and accelerate the discovery of new peptide-based materials and therapeutics. frontiersin.org
Computational Design: Computational tools are increasingly used to design peptides with specific functions, such as binding to a particular protein target or self-assembling into a desired nanostructure. frontiersin.org Fmoc-D-phenylglycine(4-OtBu) can be a valuable component in these designs. Its rigid backbone conformation can be modeled to create pre-organized structures that bind more effectively to targets. The D-configuration can be used to design peptides that fit into binding pockets where the natural L-amino acid would not, or to create peptides that are resistant to degradation.
Machine Learning in Synthesis: ML algorithms are being trained on vast datasets from automated synthesizers to predict the success of peptide synthesis in real-time. nih.govnih.govresearchgate.net These models analyze data from Fmoc deprotection steps to identify problematic sequences that are prone to aggregation or incomplete reactions. nih.govamazonaws.com
Predictive Modeling: By inputting features of amino acids like Fmoc-D-phenylglycine(4-OtBu) (e.g., its structure, hydrophobicity, and steric bulk), ML models can predict its coupling efficiency in a given sequence. nih.gov
Process Optimization: ML can be used to optimize reaction conditions in flow synthesis, such as temperature, flow rate, and reagent concentrations, to maximize yield and purity while minimizing side reactions like racemization for sensitive residues like phenylglycine. chemrxiv.org This "design-build-test-learn" cycle, powered by ML and automated synthesis, can rapidly identify the best protocols for incorporating challenging building blocks. researchgate.net
Q & A
Q. What are the optimal coupling conditions for Fmoc-D-phenylglycine(4-OtBu) in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Coupling efficiency depends on activating agents, solvents, and reaction time. Use 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1:1 molar ratio with the amino acid) in dimethylformamide (DMF) or dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2–4 equivalents) to deprotonate the amino group. Monitor coupling completion via Kaiser test or ninhydrin assay. Typical reaction times range from 30–60 minutes under nitrogen .
Q. How should Fmoc-D-phenylglycine(4-OtBu) be purified post-synthesis?
- Methodological Answer : Post-synthesis purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) is recommended. For bulk purification, flash chromatography with silica gel and a solvent system (e.g., ethyl acetate/hexane) may suffice. Confirm purity (>98%) via HPLC and mass spectrometry (MS) .
Q. What precautions are necessary for handling and storing Fmoc-D-phenylglycine(4-OtBu)?
- Methodological Answer : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl (OtBu) group. Use anhydrous solvents during synthesis to avoid side reactions. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential respiratory and skin irritation .
Advanced Research Questions
Q. How can racemization during incorporation of Fmoc-D-phenylglycine(4-OtBu) into peptide sequences be minimized?
- Methodological Answer : Racemization risks increase with prolonged coupling times or high temperatures. Use low-temperature conditions (0–4°C) and efficient coupling agents (e.g., HATU instead of HBTU). Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or oxyma pure can suppress racemization. Monitor stereochemical integrity via circular dichroism (CD) or chiral HPLC post-synthesis .
Q. What strategies resolve solubility issues of Fmoc-D-phenylglycine(4-OtBu) in SPPS protocols?
- Methodological Answer : Poor solubility in DMF/DCM mixtures may arise from the hydrophobic tert-butyl group. Pre-dissolve the compound in minimal DMF with gentle heating (30–40°C). Alternatively, use mixed solvents like DCM with 2–5% 1,2-ethanedithiol (EDT) to enhance solubility. For severe cases, substitute the resin with a more polar variant (e.g., Wang resin) .
Q. How does the tert-butyl group in Fmoc-D-phenylglycine(4-OtBu) influence peptide stability under acidic conditions?
- Methodological Answer : The OtBu group is stable under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in DCM) but hydrolyzes in strong acids (e.g., HCl/dioxane). For selective deprotection, use scavengers like triisopropylsilane (TIS) to prevent side reactions. Validate stability via TLC or LC-MS after exposure to varying acid strengths .
Q. What analytical techniques confirm structural integrity of Fmoc-D-phenylglycine(4-OtBu) after prolonged storage?
- Methodological Answer : Perform 1H/13C NMR to verify the absence of tert-butyl group hydrolysis (~1.3 ppm for OtBu protons). Use FT-IR to detect carbonyl stretching (C=O at ~1700 cm⁻¹). Compare retention times in HPLC with a fresh reference standard. For quantification, employ gravimetric analysis after lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
